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Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme present in all living cells,
central to metabolism, energy production, and cellular signaling.[1][2][3] It functions as a
cofactor in redox reactions and as a substrate for enzymes like sirtuins and poly(ADP-ribose)
polymerases (PARPSs), which are involved in DNA repair, gene expression, and stress
responses.[1][4][5][6] Alterations in the NAD+ pool or the NAD+/NADH ratio are linked to aging
and various pathologies, including metabolic disorders, neurodegenerative diseases, and
cancer.[1][3] Consequently, the ability to monitor NAD+ dynamics in real-time within living
organisms is crucial for understanding disease mechanisms and for the development of novel
therapeutics.

This document provides an overview of current techniques for in vivo NAD+ imaging, focusing
on genetically encoded fluorescent biosensors and magnetic resonance spectroscopy. It
includes detailed protocols and quantitative data to guide researchers in selecting and
implementing the appropriate methods for their studies.

In Vivo Imaging Modalities
Genetically Encoded Fluorescent Biosensors (GEFIs)

GEFIs are engineered proteins that report changes in metabolite concentration through
changes in their fluorescent properties.[7] They offer high spatiotemporal resolution and can be
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targeted to specific subcellular compartments, making them powerful tools for studying NAD+
dynamics in live cells and organisms.[5][7]

e Principle: Most NAD+ or NAD+/NADH biosensors are based on bacterial regulatory proteins
(e.g., Rex protein) that naturally bind NAD+ and/or NADH.[7] This binding domain is coupled
to one or more fluorescent proteins. The binding of the target molecule induces a
conformational change in the sensor, altering its fluorescence intensity, lifetime, or the
efficiency of Forster resonance energy transfer (FRET). Many modern sensors are
ratiometric, incorporating a second, insensitive fluorescent protein, which allows for
normalization against sensor expression levels and minimizes motion artifacts.[5]

o Examples:

o FiNad: A ratiometric, genetically encoded fluorescent indicator for monitoring NAD+
concentrations.[8][9] It is highly responsive and covers physiologically relevant NAD+
concentration ranges, making it suitable for tracking both increases and decreases in
NAD+ levels in living cells and animals.[8][9][10]

o SoNar: A biosensor that responds to the NAD+/NADH ratio.[11][12] It can be targeted to
different subcellular compartments, such as the cytosol and mitochondria, allowing for the
study of distinct NAD+ pools.[11][12]

o Peredox: Another fluorescent biosensor specific for the NADH:NAD+ ratio, which has
been successfully used for in vivo imaging in various model systems, including brain slices
and plants.[13][14]

e Advantages:

o

High sensitivity and specificity for NAD+ or the NAD+/NADH ratio.[14]

[¢]

Real-time, dynamic monitoring in living systems.[7]

[¢]

Can be targeted to specific tissues or subcellular compartments (e.g., mitochondria,
nucleus).[5][11]

[¢]

Ratiometric measurements provide robust, quantitative data.[5]
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e Limitations:
o Requires genetic modification of the model system.
o Signal can be affected by pH in some sensors.[5]

o Penetration depth for optical imaging can be a limitation in larger animals.

31P Magnetic Resonance Spectroscopy (MRS)

31P-MRS is a non-invasive analytical technique that can detect and quantify phosphorus-
containing metabolites, including ATP, phosphocreatine, and the distinct oxidized (NAD+) and
reduced (NADH) forms of nicotinamide adenine dinucleotide in vivo.[6]

e Principle: The technique relies on the unique magnetic properties of the 31P nucleus. By
placing a subject in a strong magnetic field and applying radiofrequency pulses, the distinct
chemical environments of the phosphorus nuclei in NAD+ and NADH generate separate
signals in the resulting spectrum. The concentration of these metabolites can be quantified
by referencing the signal intensity to an internal standard, such as the a-ATP resonance.[6]

o Advantages:

o Completely non-invasive, suitable for clinical studies in humans.[6]

o Provides absolute quantification of both NAD+ and NADH concentrations.

o Can be used to study deep tissues, such as the brain, heart, and muscle.[6]
e Limitations:

o Lower spatial and temporal resolution compared to optical methods.[5]

o Requires specialized and expensive MRI equipment.

o Lower sensitivity, often requiring signal averaging over several minutes.[6]

Quantitative Data Summary
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The table below summarizes the key characteristics of prominent genetically encoded
biosensors used for in vivo NAD+ and NADH/NAD+ imaging.
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Signaling and Experimental Workflow Diagrams
NAD+ Biosynthesis Pathways

Caption: Overview of the three major NAD+ biosynthesis pathways in mammals.

Experimental Workflow: In Vivo Imaging with GEFIs
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1. Construct Preparation
(Plasmid encoding ratiometric sensor)

2. In Vivo Vector Delivery
(e.g., Electroporation, AAV injection)

4. Animal Preparation
(Anesthesia, mounting on microscope stage)

5. Two-Photon / Confocal Imaging
(Acquire images in both sensor channels)

6. Image Processing & Analysis

|
Optional: Pharmacological Intervention !
(Background subtraction, ratio calculation)

I
(e.g., NAD+ precursor injection) |

Click to download full resolution via product page

Caption: Step-by-step workflow for in vivo NAD+ imaging using a GEFI in a mouse model.

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b000430?utm_src=pdf-body-img
https://www.benchchem.com/product/b000430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Principle of a Ratiometric NAD+ Biosensor

NAD+ binding

Result:
Decrease in Green/Red
Fluorescence Ratio

Click to download full resolution via product page

Caption: Conformational change of the FiNad sensor upon NAD+ binding reduces its
fluorescence.

Experimental Protocols
Protocol 1: In Vivo Imaging of NAD+ Dynamics in Mouse
Muscle Using the FiNad Sensor

This protocol is adapted from methodologies used for imaging genetically encoded sensors in
mouse skeletal muscle.[8][10]

1. Materials
e Plasmid DNA: pAAV-mCherry-FiNad

e Anesthetics (e.g., isoflurane or ketamine/xylazine cocktail)
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Electroporation electrodes (e.g., tweezer-style)
Electroporator

Two-photon or confocal microscope with appropriate lasers (488 nm and 561/587 nm) and
detectors.

Saline solution

Test compounds (e.g., NAD+ precursors like NMN or NR at 500 mg/kg) or vehicle control.
[10]

. Procedure
Vector Delivery (Electroporation):
1. Anesthetize an 8-week-old mouse according to approved institutional protocols.
2. Make a small incision to expose the tibialis anterior (TA) muscle.
3. Inject 20-30 pL of FiNad plasmid solution (1-2 pg/uL in saline) into the TA muscle.

4. Immediately apply electroporation pulses using tweezer electrodes placed on either side
of the muscle. (Typical parameters: 8 pulses, 20 ms duration, 1 Hz, 100-150 V/cm).

5. Suture the incision and allow the animal to recover.

Sensor Expression:

1. Allow 5-7 days for the muscle fibers to express the mCherry-FiNad sensor.
In Vivo Imaging:

1. Anesthetize the mouse and immobilize the leg containing the electroporated TA muscle on
a heated microscope stage.

2. Use a two-photon or confocal microscope to locate the sensor-expressing muscle fibers.
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3. Acquire baseline images using sequential excitation for the green (FiNad, e.g., 488 nm
excitation) and red (mCherry, e.g., 587 nm excitation) channels.

Monitoring NAD+ Dynamics:

1. To observe dynamic changes, administer a test compound (e.g., intraperitoneal injection of
NMN, 500 mg/kg) or vehicle.[10]

2. Acquire a time-lapse series of images from the same region of interest (ROI) for 1-2 hours
post-injection.

Data Analysis:

1. Select ROIs corresponding to individual muscle fibers expressing the sensor.

2. Measure the average fluorescence intensity for both the green (I_green) and red (I_red)
channels within each ROI for every time point.

3. Calculate the ratiometric signal (Ratio = 1_green / |_red).

4. Normalize the ratio data to the baseline before treatment (Ratio / Ratio_baseline) to
guantify the fold-change in the NAD+ sensor signal over time.

Protocol 2: Non-invasive Quantification of NAD+ and
NADH in Human Brain via 31P-MRS

This protocol outlines the general steps for in vivo NAD+ measurement in the human brain

based on published methods.[6]

1

N

. Equipment

High-field MRI scanner (e.g., 3T or 7T) equipped for 31P spectroscopy.

Dual-tuned 1H/31P head coil.

. Subject Preparation

Obtain informed consent from the healthy volunteer or patient.
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Position the subject comfortably in the MRI scanner with their head centered within the
1H/31P caoil.

Use cushions to minimize head motion during the scan.
. Data Acquisition

Anatomical Imaging: Acquire a T1-weighted 1H anatomical image to define the volume of
interest (VOI), for example, in the occipital lobe.

Shimming: Perform BO shimming over the VOI to optimize magnetic field homogeneity, which
is critical for spectral resolution.

31P-MRS Acquisition:
o Select a single-pulse acquisition sequence.
o Set acquisition parameters (e.g., repetition time (TR) = 3s, hard pulse duration = 300 us).

o Collect a sufficient number of averages (e.g., 320) to achieve an adequate signal-to-noise
ratio. The total acquisition time is typically around 15-20 minutes.[6]

. Data Processing and Quantification

Apply standard post-processing steps to the raw MRS data, including Fourier transformation
and phase correction.

Use a spectral fitting software (e.g., ]MRUI, LCModel) to fit the acquired spectrum.

Model the region of the spectrum containing the NAD signals (-9.0 to -11.5 ppm) to
deconvolve the overlapping peaks of NAD+, NADH, and a-ATP.[6]

Calculate the concentrations of NAD+ and NADH by using the a-ATP signal as an internal
concentration reference (assuming a stable ATP concentration of ~2.8 mM in brain tissue).[6]

From the concentrations, calculate the total NAD pool ((INAD+] + [NADH]) and the
intracellular NAD+/NADH redox ratio.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Techniques for In Vivo Imaging of
NAD+ Dynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b000430#techniques-for-in-vivo-imaging-of-nad-
dynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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